molecular formula C12H12BrNO3 B1520447 5-bromo-1-(3-methoxypropyl)-2,3-dihydro-1H-indole-2,3-dione CAS No. 1184222-89-6

5-bromo-1-(3-methoxypropyl)-2,3-dihydro-1H-indole-2,3-dione

Cat. No. B1520447
M. Wt: 298.13 g/mol
InChI Key: KDGLHUWDDSPVCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-1-(3-methoxypropyl)-2,3-dihydro-1H-indole-2,3-dione (5-Br-MPDI) is an important and versatile molecule used in many scientific research applications. It is a brominated indole derivative and is known for its unique properties, such as a high solubility in water, low toxicity, and low volatility. 5-Br-MPDI is used in many different fields, including organic and medicinal chemistry, biochemistry, and pharmacology. It has been used in the synthesis of various compounds and has been studied for its potential applications in the treatment of various diseases.

Scientific Research Applications

Synthesis of Biologically Active Compounds

A novel series of compounds synthesized from 1H-indole-2,3-dione or 5-bromo-1H-indole-2,3-dione demonstrated high antimicrobial activity against bacterial and fungal strains, indicating the potential of 5-bromo-1-(3-methoxypropyl)-2,3-dihydro-1H-indole-2,3-dione derivatives in antimicrobial drug development (Ashok et al., 2015).

The compound's utility extends to the synthesis of serotonin derivatives through methoxylation, demonstrating its versatility in synthesizing biologically relevant molecules (Saito & Kikugawa, 1979).

Development of New Synthetic Methodologies

The synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins was reported, showing the compound's applicability in generating novel structures with potential anticancer activity. This work also highlights the compound's role in creating new methodologies for synthesizing spiroindoline derivatives (Očenášová et al., 2015).

Additionally, 5-bromo-1H-indole derivatives were used to synthesize Schiff and Mannich bases with potential antibacterial, antifungal, and anti-HIV properties, further underscoring the broad applicability of this compound in medicinal chemistry (Pandeya et al., 2000).

properties

IUPAC Name

5-bromo-1-(3-methoxypropyl)indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO3/c1-17-6-2-5-14-10-4-3-8(13)7-9(10)11(15)12(14)16/h3-4,7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGLHUWDDSPVCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C2=C(C=C(C=C2)Br)C(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301243907
Record name 5-Bromo-1-(3-methoxypropyl)-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301243907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-1-(3-methoxypropyl)-2,3-dihydro-1H-indole-2,3-dione

CAS RN

1184222-89-6
Record name 5-Bromo-1-(3-methoxypropyl)-1H-indole-2,3-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1184222-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1-(3-methoxypropyl)-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301243907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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